molecular formula C6H8 B119728 1,3-Cyclohexadiene CAS No. 592-57-4

1,3-Cyclohexadiene

Cat. No.: B119728
CAS No.: 592-57-4
M. Wt: 80.13 g/mol
InChI Key: MGNZXYYWBUKAII-UHFFFAOYSA-N
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Description

1,3-Cyclohexadiene (C₆H₈; molecular weight: 80.13 g/mol) is a six-membered cyclic hydrocarbon with conjugated double bonds at positions 1 and 3 . Its structure comprises a planar cyclohexene ring with two non-consecutive double bonds, stabilized by partial delocalization of π-electrons. Key identifiers include CAS 592-57-4, ChemSpider ID 11117, and SMILES string C1CC=CC=C1 . The compound is highly reactive due to its conjugated diene system, making it a valuable monomer in polymer chemistry and photochemical studies.

Notably, this compound undergoes anionic polymerization with initiators like n-butyllithium/TMEDA, yielding poly(this compound) (PCHD) with tunable 1,4-addition content (55–90%) and glass transition temperatures (Tg) ranging from 110°C to 155°C, depending on the initiator system . Its photochemical reactivity is equally significant; under 365 nm irradiation, it achieves a 93% photodimerization yield, outperforming isoprene (66%) due to its planar T₁ excited state .

Preparation Methods

Electrocyclization and Organocatalytic Methods

The 1,3-cyclohexadien-1-al scaffold is accessible via electrocyclization of linear trienes under Lewis acid catalysis. For instance, titanium(IV) chloride or boron trifluoride etherate facilitates the ring-closing process, yielding 1,3-cyclohexadiene derivatives with moderate to high efficiency . Organocatalytic approaches, such as asymmetric aldol condensations, provide enantioselective pathways. Proline-derived catalysts enable the formation of cyclic dienes through one-pot reactions, avoiding the need for prefunctionalized substrates . These methods are advantageous for their operational simplicity but often require precise control of reaction conditions to prevent side reactions.

Titanium-Catalyzed [2+2+2] Cycloaddition

Titanium aryloxide complexes enable regio- and stereoselective synthesis of this compound via [2+2+2] cycloaddition of alkynes and olefins. For example, coupling two equivalents of trimethylsilylacetylene with ethylene in the presence of Cp₂TiCl₂ yields this compound with >90% regioselectivity . The reaction proceeds through a titanacyclopentadiene intermediate, which undergoes isomerization via 1,5-hydrogen shifts to stabilize the cis-configured product . This method is highly versatile for constructing polycyclic systems but is limited to bulky alkynes to suppress competing cyclotrimerization.

Sulfonyl Diene Condensation

Condensation of allyl sulfones with dichloromethane in the presence of mercury(II) chloride provides 2-(phenylsulfonyl)-1,3-cyclohexadiene. The reaction, optimized by Organic Syntheses, achieves a 93% yield when conducted in acetone at −20°C . Key steps include sulfinic acid elimination and subsequent [4+2] cyclization. The table below summarizes yields under varying conditions:

SubstrateSolventTemperature (°C)Yield (%)
1,3-ButadieneAcetone−2093
4-Methyl-1,3-pentadieneDiethyl ether2567
1,3-PentadieneDichloromethane062

This method is notable for its scalability and compatibility with acyclic dienes .

Dehydrobromination of 1,2-Dibromocyclohexane

Base-mediated elimination of HBr from 1,2-dibromocyclohexane produces cyclohex-1,3-diene. Treatment with potassium tert-butoxide in THF at 80°C achieves quantitative conversion via a concerted E2 mechanism . The reaction is stereospecific, favoring the formation of the thermodynamically stable trans-diene. While straightforward, this method requires careful handling of brominated precursors to avoid polymerization side reactions.

Heavy Metal-Catalyzed Metathesis

A patent-pending method utilizes ruthenium-based Grubbs catalysts for the condensation of non-conjugated dienes (e.g., 1,5-cyclooctadiene) with 1,3-butadiene. At −20°C, the second-generation Grubbs catalyst ([RuCl₂(PCy₃)(IMes)(=CHPh)]) facilitates a single-step metathesis, yielding this compound with 22–23% efficiency . Although yields are modest, this approach minimizes side products and operates under mild conditions, making it industrially viable for large-scale production .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Property 1,3-Cyclohexadiene 1,4-Cyclohexadiene α-Terpinene (C₁₀H₁₆) 1-Methyl-1,3-Cyclohexadiene (C₇H₁₀)
Molecular Formula C₆H₈ C₆H₈ C₁₀H₁₆ C₇H₁₀
Molecular Weight (g/mol) 80.13 80.13 136.24 94.15
Double Bond Positions 1,3 1,4 1,3 (with methyl/isopropyl substituents) 1,3 (with methyl substituent)
Key Identifiers CAS 592-57-4 CAS 628-29-5 CAS 99-86-5 CAS 1489-56-1
Retention Index (n-alkane) N/A N/A 998 iu N/A

Structural Insights :

  • 1,4-Cyclohexadiene lacks conjugation between its double bonds, reducing its stability and reactivity compared to this compound .
  • α-Terpinene (1-methyl-4-isopropyl-1,3-cyclohexadiene) features bulky substituents that sterically hinder polymerization but enhance its role in natural products (e.g., essential oils) .
  • 1-Methyl-1,3-Cyclohexadiene ’s methyl group increases steric hindrance, altering its reactivity in copolymerization with styrene .

Reactivity and Chemical Behavior

Polymerization

  • This compound : Forms PCHD with 1,4-addition content up to 90% using sec-butyllithium/DABCO, yielding Tg values as low as 110°C . Block copolymers with styrene exhibit microphase-separated structures, enhancing thermal stability .
  • 1,4-Cyclohexadiene: Less studied in polymerization due to non-conjugated double bonds, which limit controlled chain growth .
  • α-Terpinene: Not typically polymerized due to steric hindrance from isopropyl groups; instead, it is used in flavorings and antimicrobial agents .

Epoxidation Kinetics

  • This compound reacts 1.5× faster with dimethyldioxirane than 1,3-cyclooctadiene , attributed to its smaller ring strain and optimal orbital overlap .
  • 1,4-Cyclohexadiene primarily forms cyclohexadienyl radicals (25% yield) upon hydroxyl radical attack, whereas this compound generates two distinct OH-adduct radicals (4 and 5) .

Photochemical Behavior

  • This compound exhibits a 93% photodimerization yield under UV light, forming 1,3,5-hexatriene via ring-opening .
  • Isoprene (C₅H₈), a linear diene, shows lower photodimerization efficiency (66%) but benefits from conformational flexibility in biological systems .

Critical Analysis of Contradictions and Limitations

  • Polymerization Control : Initiator systems significantly alter PCHD’s microstructure, but reproducibility challenges arise due to sensitivity to reaction conditions .

Biological Activity

1,3-Cyclohexadiene (CHD) is a cyclic diene with significant biological and photochemical properties. Its biological activity primarily arises from its ability to undergo photochemical reactions, particularly the electrocyclic ring-opening reaction to form 1,3,5-hexatriene (HT), which has implications in various biological systems, including the photobiological synthesis of vitamin D3.

Photochemical Reactions and Biological Implications

The most notable reaction involving this compound is its photoinduced ring-opening to produce 1,3,5-hexatriene. This reaction is critical in the photobiological synthesis of vitamin D3 , where CHD facilitates the conversion of 7-dehydrocholesterol to previtamin D3 upon UV exposure. The mechanism follows the Woodward-Hoffmann rules and involves a conrotatory motion leading to C5-C6 bond rupture in an electronically excited state. This process occurs in approximately 68 fs , indicating its ultrafast nature and importance in biological contexts【2】【5】.

1. Ultrafast Dynamics

Recent studies have demonstrated that the dynamics of CHD upon excitation can be monitored using advanced spectroscopic techniques. For instance, the excitation of CHD with specific photon energies leads to different structural dynamics, with significant shifts in electron binding energies observed during the ring-opening process【1】【2】.

2. Antimicrobial Activity

In addition to its photochemical properties, derivatives of this compound have been investigated for their antimicrobial activities . A study highlighted that certain synthesized compounds based on the cyclohexadiene framework exhibited moderate antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. These findings suggest potential applications in developing new antimicrobial agents【4】【7】.

Table 1: Biological Activity of this compound Derivatives

CompoundActivity TypeTarget OrganismsActivity Level
1,3-Cyclohexadien-1-alAntimicrobialE. coli, S. aureusModerate
1,3-Cyclohexadien-1-alsAntifungalCandida albicansModerate
1,3,5-HexatrienePhotobiologicalVitamin D3 synthesisCritical

Mechanistic Insights

The mechanism of the ring-opening reaction has been extensively studied using both experimental and computational approaches. The initial excitation places CHD on a steeply repulsive part of the potential energy surface, leading to rapid structural changes that facilitate the transition to HT【5】. The ability to bypass certain energy states during this transition highlights the complexity of its electronic dynamics.

Q & A

Basic Research Questions

Q. How is 1,3-cyclohexadiene identified and characterized in laboratory settings?

  • Methodological Answer : Identification relies on molecular formula (C₆H₈; molecular weight 80.13), CAS registry numbers (592-57-4, 29797-09-9), and spectral data. Key techniques include:

  • UV-Vis spectroscopy : Strong absorption at 260 nm (ε = 10,000 dm³ mol⁻¹ cm⁻¹) .
  • Mass spectrometry : Electron ionization spectra provide fragmentation patterns for structural confirmation .
  • Thermodynamic properties : Boiling point (80.5°C), melting point (-89°C), and density (0.847 g/cm³) are critical for purification .

Q. What are the primary synthetic routes for this compound?

  • Methodological Answer : Common methods include:

  • Dehydration of cyclohexen-3-ol : Acid-catalyzed removal of water .
  • Pyrolysis of cyclohexane-1,2-diol diacetate : Thermal decomposition at 540°C yields the diene .
  • Dehydrobromination of 3-bromocyclohexene : Using quinoline as a base .

Q. How does the stability of this compound compare to other cyclic dienes?

  • Methodological Answer : Stability is assessed via:

  • Resonance energy : 2 kcal/mol (lower than benzene, indicating partial conjugation) .
  • Enthalpy of hydrogenation : -231.8 kJ/mol, slightly more stable than expected (7.6 kJ/mol stabilization) .
  • Isomer equilibria : Thermodynamic studies compare stability with 1,4-cyclohexadiene using molar heat capacity data .

Q. What analytical techniques are used to resolve structural ambiguities in derivatives like 1-methyl-4-isopropyl-1,3-cyclohexadiene?

  • Methodological Answer :

  • NMR spectroscopy : Distinguishes isomers via coupling constants and chemical shifts (e.g., α-terpinene derivatives) .
  • Chromatographic retention indices : Non-polar columns separate isomers based on boiling points and polarity .

Advanced Research Questions

Q. What reaction mechanisms govern hydroxyl radical interactions with this compound in aqueous solutions?

  • Methodological Answer : Pulse radiolysis studies reveal:

  • Addition vs. abstraction : Hydroxyl radicals add to double bonds (forming cyclohexadienyl radicals) or abstract biallylic H atoms. For this compound, ~25% yield of cyclohexadienyl radicals is observed, with competing pathways forming monoallylic radicals .
  • Product analysis : Challenges arise due to the compound’s strong UV absorption, requiring quenching agents like DTT to stabilize products .

Q. How do reaction kinetics differ between this compound and larger cyclic dienes during epoxidation?

  • Methodological Answer :

  • Dimethyldioxirane (DMDO) reactivity : First-order kinetics in both DMDO and diene. This compound reacts faster than 1,3-cyclooctadiene due to strain and electronic effects .
  • Product isolation : Monoepoxides are characterized via ¹H NMR and GC-MS, with yields optimized by controlling acetone solvent purity .

Q. What challenges arise in steady-state product analysis of this compound reactions?

  • Methodological Answer :
  • UV interference : Strong absorption at 250–260 nm complicates UV-based monitoring, necessitating alternative detectors (e.g., fluorescence) .
  • Purity limitations : Impurities in commercial samples require rigorous purification (e.g., distillation, chromatography) before kinetic studies .

Properties

IUPAC Name

cyclohexa-1,3-diene
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InChI

InChI=1S/C6H8/c1-2-4-6-5-3-1/h1-4H,5-6H2
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InChI Key

MGNZXYYWBUKAII-UHFFFAOYSA-N
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Canonical SMILES

C1CC=CC=C1
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Molecular Formula

C6H8
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Related CAS

27986-50-1, 6143-79-9
Record name 1,3-Cyclohexadiene, homopolymer
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DSSTOX Substance ID

DTXSID30862259
Record name 1,3-Cyclohexadiene
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Molecular Weight

80.13 g/mol
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Physical Description

Colorless liquid; [ICSC] Unpleasant odor; [Alfa Aesar MSDS], COLOURLESS LIQUID.
Record name 1,3-Cyclohexadiene
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Boiling Point

81 °C
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Flash Point

26 °C c.c.
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Solubility

Solubility in water: none
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Density

Relative density (water = 1): 0.84
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Vapor Density

Relative vapor density (air = 1): 2.8 (calculated)
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Vapor Pressure

97.3 [mmHg]
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CAS No.

592-57-4, 29797-09-9
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Melting Point

-89 °C
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Synthesis routes and methods

Procedure details

This is a more direct approach to obtain a stereospecific synthesis and describes the Claisen rearrangement with a chiral ether (4). S-2-Cyclohexene-1-ol was obtained by asymmetric ring opening of cyclohexene oxide. A Mitsunobu condensation between S-cyclohexanol and methyl 5-chlorosalicylate provided the chiral ether 4. The thermal Claisen rearrangement of 4 afforded 5 in moderate yield along with the products of elimination, cyclohexadiene and methyl 5-chloro-salicylate. Acid catalyzed intramolecular cyclization yielded a 3 to 1 mixture of structural isomers shown in Scheme II. The benzofuran isomer is the kinetic product and can be converted to the thermodynamically favored benzoxocin isomer by treatment with concentrated sulfuric acid as reported earlier (R. D. Youssefyeh et al. J. Med. Chem. 1992, 35, 903). Upon hydrolysis with lithium hydroxide the benzofuran isomer precipitates out as the lithium salt and is easily separated by filtration. Acidification of this material yields 2-chloro-[5a(S)-9a(S)-(5a,6,7,8,9,9a-hexahydro)]dibenzofuran-4-carboxylic acid (3 S,S) in 5 steps, which is similar to the material obtained by classical resolution, the structural determination of which was made by X-ray crystallography. The Claisen rearrangement using S-cyclohexanol proceeds in only moderate yield, and one quarter to one third of the chiral material obtained is lost as the benzopyran isomer.
[Compound]
Name
S-cyclohexanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,3-Cyclohexadiene
Reactant of Route 2
1,3-Cyclohexadiene
Reactant of Route 3
1,3-Cyclohexadiene
Reactant of Route 4
1,3-Cyclohexadiene
Reactant of Route 5
1,3-Cyclohexadiene
Reactant of Route 6
1,3-Cyclohexadiene

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